molecular formula C7H9N3O B2670211 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one CAS No. 1692264-27-9

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

Cat. No. B2670211
CAS RN: 1692264-27-9
M. Wt: 151.169
InChI Key: RXRCJNKOALAMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” is an important pharmaceutical intermediate . This compound can be further synthetically modified to produce bioactive drug molecules . The bioactive molecules derived from this compound include those potentially used for the treatment of diseases of the central nervous system such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia, in combination with histamine H3 receptor .


Synthesis Analysis

The synthesis method of “this compound” involves several steps . It starts with the reaction of N-R-3piperidone with a secondary amine to obtain enamine. This is followed by a nucleophilic substitution reaction between enamine and ethyl glyoxylate to obtain N-R-5, 6-dihydro-4H-furo [2, 3-c]pyridine-2-ketone and trans- (N-R-5-amine-1-group-2, 3-dihydro-1H-pyridine-4-subunit)-ethyl acetate. The reaction products are then reacted with hydrazine hydrate to form an aromatic ring directly to obtain N-R-5, 6, 7, 8-tetrahydro-2H-pyrido [3, 4-c]pyridazine-3-ketone (A-3). The substituent R is then removed to obtain the target compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H9N3O . The molecular weight is 151.1676 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of N-R-3piperidone with a secondary amine to obtain enamine, a nucleophilic substitution reaction between enamine and ethyl glyoxylate, and a reaction with hydrazine hydrate to form an aromatic ring .


Physical And Chemical Properties Analysis

The density of “this compound” is predicted to be 1.51±0.1 g/cm3 . The pKa value is predicted to be 10.99±0.20 .

Scientific Research Applications

Electrochemical Reduction

Electrochemical studies on pyridazin-3-ones, including 5,6,7,8-tetrahydro derivatives, reveal insights into their reduction behavior, which is pivotal for understanding their chemical properties and potential applications in various fields, such as organic synthesis and electrochemical sensors. Controlled potential electroreduction of these compounds highlights the reactivity of the 4,5-double bond and the formation of tetrahydro derivatives under specific conditions, suggesting avenues for tailored synthetic applications (Hazard et al., 1990).

Antituberculous Activity

Research into the derivatives of Pyrido[2, 3-d]pyridazine indicates attempts to synthesize compounds with potential antituberculous properties. Although not directly mentioning 5,6,7,8-tetrahydro derivatives, these studies underscore the broader interest in pyridazine derivatives for pharmaceutical applications, including their role in combating tuberculosis (Kakimoto & Tono-oka, 1967).

Synthesis of Novel Classes and Derivatives

The synthesis of a new class of pyridazin-3-one derivatives and their utility in creating fused azines demonstrates the versatility of these compounds in organic synthesis. Such studies highlight the potential for 5,6,7,8-tetrahydro derivatives to serve as intermediates in the production of novel organic compounds with various applications, including materials science and drug development (Ibrahim & Behbehani, 2014).

Metal Coordination and Self-Assembly

Research on 3,6-di(pyridin-2-yl)pyridazines, related to the broader family of pyridazin-3-ones, explores their ability to coordinate with metals, forming gridlike metal complexes. This property is significant for the development of molecular assemblies and coordination polymers with potential applications in catalysis, molecular recognition, and materials chemistry (Hoogenboom et al., 2006).

Antiinflammatory Activity

The antiinflammatory activity of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones showcases the therapeutic potential of tetrahydro-pyridazinone derivatives. Such compounds could contribute to the development of new antiinflammatory drugs, highlighting the importance of this chemical structure in medicinal chemistry (Khan & Siddiqui, 2000).

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRCJNKOALAMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.